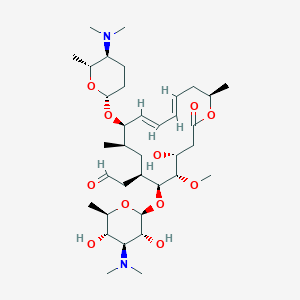
Neospiramycin
説明
Neospiramycin is a 16-membered ring macrolide antimicrobial drug, originally isolated from Streptomyces ambofaciens . It consists of three components: spiramycin I, spiramycin II, and spiramycin III, showing different C-3 substituents .
Synthesis Analysis
The synthesis of Neospiramycin involves glycosylation steps during its biosynthesis in Streptomyces ambofaciens . It involves the involvement of three glycosyltransferases and their interplay with two auxiliary proteins . The role of each of the three glycosyltransferases in spiramycin biosynthesis was determined by identifying the biosynthetic intermediates accumulated by the corresponding mutant strains .
Molecular Structure Analysis
The molecular formula of Neospiramycin is C36H62N2O11 . The molecular weight is 698.9 g/mol . The structure of Neospiramycin is complex, with multiple functional groups and chiral centers . The structure of Neospiramycin can be affected by the solvent used in its preparation .
Chemical Reactions Analysis
Neospiramycin, like other macrolide antibiotics, can undergo various chemical reactions. For example, it has been found that protic solvents such as water, ethanol, and methanol can add to the formyl group of spiramycin molecules during standard solutions preparation . Over time, the peak area of spiramycin decreased either in the spiked aqueous sample or milk sample while an increase in the peak area of H2O-bound spiramycin was observed .
科学的研究の応用
- SPI, widely used in veterinary medicine, either alone or in combination, offers a broad spectrum of activity and is cost-effective .
Antibacterial Activity
Inhibition of Protein Synthesis
Cytotoxic Potential in Cancer Research
Antibiotic Resistance Studies
Veterinary Medicine
作用機序
Target of Action
Neospiramycin, a derivative of Spiramycin , is a macrolide antibiotic that primarily targets bacterial 50S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell . Neospiramycin exhibits activity against various bacteria, including Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii, and Cryptosporidium .
Mode of Action
Neospiramycin inhibits protein synthesis by binding to the 50S ribosomal subunits of susceptible bacteria . This binding inhibits translocation, a critical step in protein synthesis, and stimulates the dissociation of peptidyl-tRNA from ribosomes during translocation . This interaction with its targets results in the bacteriostatic effect of Neospiramycin, limiting the growth and proliferation of the bacteria .
Biochemical Pathways
Neospiramycin affects the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunits, it disrupts the translational machinery of bacterial protein synthesis . This disruption affects the ability of the bacteria to produce essential proteins, leading to inhibition of bacterial growth .
Pharmacokinetics
The pharmacokinetics of Neospiramycin is similar to that of Spiramycin . The absolute bioavailability of oral Spiramycin, and by extension Neospiramycin, is generally within the range of 30 to 40% . After a 1g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . The tissue distribution of Spiramycin is extensive, with concentrations achieved in bone, muscle, respiratory tract, and saliva exceeding those found in serum . The serum elimination half-life of Spiramycin is between 6.2 and 7.7 hours .
Result of Action
The primary result of Neospiramycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Neospiramycin prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . This makes Neospiramycin effective against a variety of bacterial infections .
Action Environment
The action of Neospiramycin can be influenced by various environmental factors. For instance, the presence of food may reduce the bioavailability of Neospiramycin . Additionally, the effectiveness of Neospiramycin can be affected by the presence of resistant organisms, which include Enterobacteria, pseudomonads, and moulds . Furthermore, the use of Neospiramycin in livestock breeding has resulted in the development of antimicrobial resistance due to residues found in livestock products .
将来の方向性
The future of antibiotics like Neospiramycin could involve discovering new combinations to combat multidrug-resistant bacteria . Antibacterial combinations can improve antibiotic efficacy and suppress antibacterial resistance through independent, synergistic, or even antagonistic activities . Despite the challenges, recent advancements, including new in silico methods, theoretical frameworks, and microfluidic platforms, are poised to identify the new and efficacious antibacterial combinations needed to revitalize the antibacterial drug pipeline .
特性
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBWVHAACKTENX-XLGVTROISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016175 | |
| Record name | Neospiramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neospiramycin | |
CAS RN |
70253-62-2, 102418-06-4 | |
| Record name | Neospiramycin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neospiramycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neospiramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






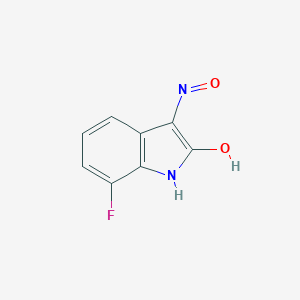
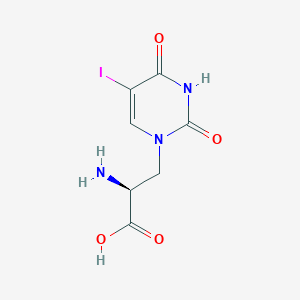
![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)
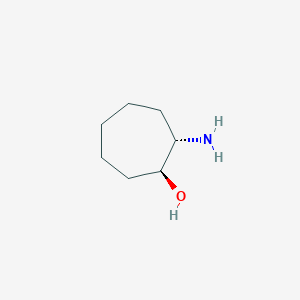


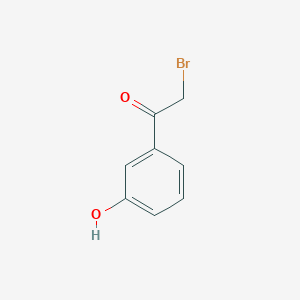
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
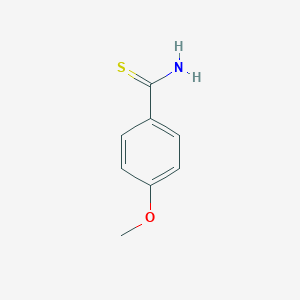
![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)
![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)